molecular formula C10H7F3N4O2 B14193548 Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- CAS No. 838840-00-9

Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-

Cat. No.: B14193548
CAS No.: 838840-00-9
M. Wt: 272.18 g/mol
InChI Key: CUBHTBKFUPYNSU-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-: is a chemical compound with the molecular formula C10H7F3N4O2 It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a trifluoromethyl-tetrazolyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and trifluoromethyl-tetrazolyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules .

Biology and Medicine: In biological research, this compound may be used to study the effects of trifluoromethyl and tetrazole groups on biological systems.

Industry: In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may be exploited in the production of polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the tetrazole ring can mimic carboxylate groups and interact with biological targets. These features contribute to the compound’s potential biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde
  • 3-Chloro-4-methoxybenzaldehyde
  • 4-Methoxy-3-methylbenzaldehyde

Comparison: Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]- is unique due to the presence of both the trifluoromethyl and tetrazole groups. These groups impart distinct chemical and biological properties compared to similar compounds. For example, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrazole ring can interact with biological targets in ways that other substituents cannot .

Properties

CAS No.

838840-00-9

Molecular Formula

C10H7F3N4O2

Molecular Weight

272.18 g/mol

IUPAC Name

4-methoxy-3-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde

InChI

InChI=1S/C10H7F3N4O2/c1-19-8-3-2-6(5-18)4-7(8)17-9(10(11,12)13)14-15-16-17/h2-5H,1H3

InChI Key

CUBHTBKFUPYNSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)N2C(=NN=N2)C(F)(F)F

Origin of Product

United States

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